![molecular formula C17H18N4O B2935257 Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1189448-91-6](/img/structure/B2935257.png)
Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
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Description
Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, also known as IPM, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment. IPM is a synthetic compound that has been developed through a series of chemical reactions, and its structure has been optimized to achieve maximum efficacy.
Scientific Research Applications
Antiviral Applications
Indole derivatives, such as the compound , have been reported to exhibit significant antiviral activities . They are known to inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for enhanced antiviral properties.
Anti-inflammatory Properties
The indole nucleus is a common feature in many compounds with anti-inflammatory effects. By modulating inflammatory pathways, these derivatives can be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Potential
Indole derivatives are explored for their potential in cancer therapy . They can interact with multiple cellular targets, disrupting cancer cell proliferation and inducing apoptosis . The compound’s ability to bind with high affinity to various receptors makes it a valuable candidate for developing new anticancer drugs.
Anti-HIV Activity
The structural complexity of indole-based compounds allows them to act as potent inhibitors against HIV-1. Molecular docking studies have shown that these derivatives can bind to key proteins involved in the HIV lifecycle .
Antimicrobial Effects
Indole derivatives have shown promising results as antimicrobial agents . They can be effective against a broad spectrum of bacteria and fungi, making them potential candidates for new antibiotic drugs .
Antitubercular Activity
These compounds have been investigated for their efficacy against Mycobacterium tuberculosis and Mycobacterium bovis. Their ability to remain active against both active and dormant states of these bacteria highlights their potential as antitubercular agents .
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLIJRGFRPPJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone |
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